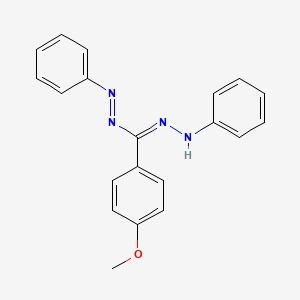

Methyl 2-amino-1-methylbenzimidazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . The procedure involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

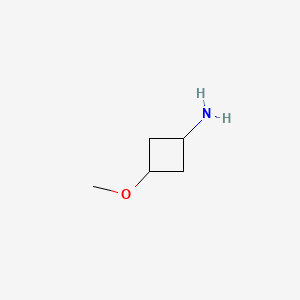

The molecular structure of “Methyl 2-amino-1-methylbenzimidazole-5-carboxylate” is based on the benzimidazole core, which is a bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Chemical Reactions Analysis

A study on the accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids provides insights into the chemical reactions involving benzimidazole compounds . The reactions are accelerated by orders of magnitude in comparison to the bulk, and no other acid, base, or catalyst is used .Physical And Chemical Properties Analysis

“Methyl 2-amino-1-methylbenzimidazole-5-carboxylate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Benzimidazole derivatives, including Methyl 2-amino-1-methylbenzimidazole-5-carboxylate, have been tested for their inhibitory activities against various bacteria. For instance, they have shown significant inhibitory activity against the Gram-negative bacterium Pseudomonas aeruginosa .

Antifungal Applications

Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides. They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Anticancer Effects

Benzimidazole derivatives exhibit biological activities including anticancer effects . The specific mechanisms and effectiveness can vary depending on the specific derivative and the type of cancer.

Antiparasitic Effects

Benzimidazole derivatives have shown antiparasitic effects . They are used in the treatment of a variety of parasitic infections.

Herbicidal Agents

Some benzimidazole derivatives are present in a variety of herbicidal agents . They can be used to control unwanted vegetation in agricultural settings.

Synthesis of Functional Molecules

Benzimidazole derivatives are key components in the synthesis of functional molecules used in a variety of everyday applications . The specific applications can vary widely depending on the specific derivative and the other components of the molecule.

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives have a wide range of targets due to their versatile nature .

Mode of Action

A related compound, carbendazim, has been shown to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes

Biochemical Pathways

Benzimidazole derivatives are known to impact a variety of pathways due to their broad spectrum of activity .

Result of Action

Based on the potential mode of action discussed earlier, it could lead to disruption of cell division due to malsegregation of chromosomes .

Zukünftige Richtungen

Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . Therefore, “Methyl 2-amino-1-methylbenzimidazole-5-carboxylate” and similar compounds may have potential for future drug development.

Eigenschaften

IUPAC Name |

methyl 2-amino-1-methylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWKHDHTVLIQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1-methylbenzimidazole-5-carboxylate | |

CAS RN |

1258070-65-3 |

Source

|

| Record name | methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)